3-Iodo-2-(methylthio)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-(methylthio)benzofuran is an organic compound with the chemical formula C9H7IOS. It is a halogenated benzofuran derivative, characterized by the presence of an iodine atom at the third position and a methylthio group at the second position of the benzofuran ring.
Vorbereitungsmethoden
The synthesis of 3-Iodo-2-(methylthio)benzofuran typically involves several key steps. One common method includes the iodination of a benzofuran precursor followed by the introduction of the methylthio group. The reaction conditions often involve the use of iodine and a suitable base to facilitate the iodination process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
3-Iodo-2-(methylthio)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide sources.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzofurans with diverse functional groups .
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-(methylthio)benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological properties aims to discover new therapeutic agents for various diseases.
Wirkmechanismus
The mechanism by which 3-Iodo-2-(methylthio)benzofuran and its derivatives exert their effects often involves interactions with specific molecular targets. For instance, antimicrobial activity may result from the compound binding to bacterial enzymes or disrupting cell membranes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
3-Iodo-2-(methylthio)benzofuran can be compared with other benzofuran derivatives, such as:
3-Iodo-2-(methylthio)benzothiophene: Similar in structure but with a sulfur atom replacing the oxygen in the benzofuran ring.
3-Iodo-2-(methylthio)benzothiazole: Contains a nitrogen atom in addition to sulfur, offering different chemical properties and reactivity.
3-Iodo-2-(methylthio)benzoxazole: Features an oxygen and nitrogen in the ring, providing unique biological activities.
Eigenschaften
Molekularformel |
C9H7IOS |
---|---|
Molekulargewicht |
290.12 g/mol |
IUPAC-Name |
3-iodo-2-methylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C9H7IOS/c1-12-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 |
InChI-Schlüssel |
RIAZJFUHNLWPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C2=CC=CC=C2O1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.